![molecular formula C14H18F3N B5722765 1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
1-[3-(trifluoromethyl)benzyl]azepane
Vue d'ensemble
Description
1-[3-(trifluoromethyl)benzyl]azepane, also known as TFB-TBOA, is a compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the function of glutamate transporters. Glutamate transporters are essential for regulating the levels of the neurotransmitter glutamate in the brain, and dysfunction of these transporters has been implicated in various neurological disorders.
Mécanisme D'action
1-[3-(trifluoromethyl)benzyl]azepane acts as a non-transportable inhibitor of glutamate transporters by binding to the substrate-binding site and preventing the uptake of glutamate. It has a higher affinity for EAAT2 compared to other glutamate transporters, making it a useful tool for selectively inhibiting this transporter.
Biochemical and Physiological Effects:
The inhibition of EAAT2 by this compound leads to an increase in extracellular glutamate concentrations, which can have various biochemical and physiological effects. Elevated glutamate levels can activate ionotropic glutamate receptors, leading to increased neuronal excitability and the potential for excitotoxicity. Additionally, glutamate can activate metabotropic glutamate receptors, which can modulate various signaling pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(trifluoromethyl)benzyl]azepane in lab experiments is its high selectivity for EAAT2, which allows for the specific inhibition of this transporter without affecting other glutamate transporters. Additionally, this compound has a relatively long half-life, allowing for sustained inhibition of EAAT2. However, this compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several potential future directions for research involving 1-[3-(trifluoromethyl)benzyl]azepane. One area of interest is the role of glutamate transporters in various neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, this compound could be used in conjunction with other research tools, such as optogenetics and electrophysiology, to gain a more comprehensive understanding of the function of glutamate transporters in the brain. Finally, further optimization of this compound and the development of related compounds could lead to improved research tools for studying glutamate transporters.
Applications De Recherche Scientifique
1-[3-(trifluoromethyl)benzyl]azepane has been primarily used as a research tool to study the function of glutamate transporters. It is a potent inhibitor of the glutamate transporter EAAT2, which is primarily expressed in astrocytes and plays a critical role in regulating extracellular glutamate levels. By blocking EAAT2, this compound can increase extracellular glutamate concentrations, allowing researchers to study the effects of elevated glutamate on neuronal function.
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-6-12(10-13)11-18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUGMXCJRRKTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
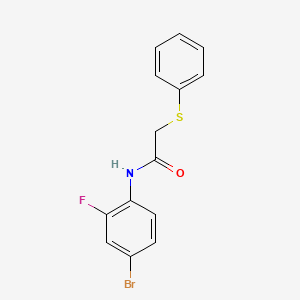
![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
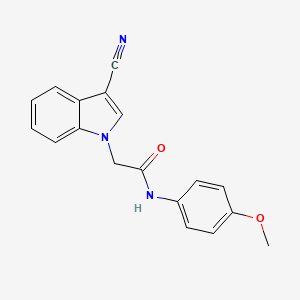
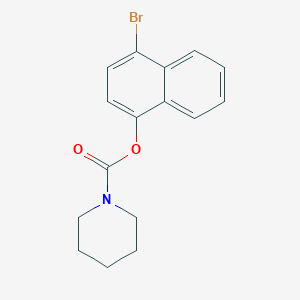
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)


![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)
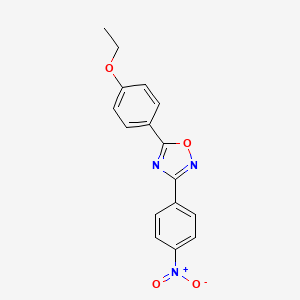
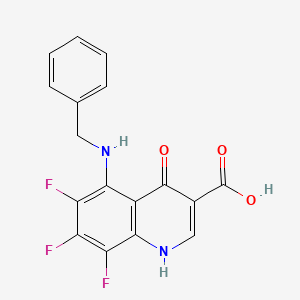

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)